molecular formula C18H28N4 B11835110 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate CAS No. 78703-85-2

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate

Cat. No.: B11835110
CAS No.: 78703-85-2
M. Wt: 300.4 g/mol
InChI Key: VDWMFSBLEFTMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and specific amines. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized to maximize yield and minimize waste. Common techniques such as crystallization, filtration, and distillation are employed to purify the final product. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate
  • 4,6-Quinolinediamine, N4-[2-(diethylamino)ethyl]-

Uniqueness

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique side chain and diphosphate group can influence its solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

78703-85-2

Molecular Formula

C18H28N4

Molecular Weight

300.4 g/mol

IUPAC Name

4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine

InChI

InChI=1S/C18H28N4/c1-4-22(5-2)12-6-7-14(3)21-18-10-11-20-17-9-8-15(19)13-16(17)18/h8-11,13-14H,4-7,12,19H2,1-3H3,(H,20,21)

InChI Key

VDWMFSBLEFTMJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.